2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride
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Overview
Description
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride is a chemical compound with the molecular formula C38H46N2O3 and a molecular weight of 578.78 g/mol . This compound is known for its bright yellow crystalline appearance and is used in various scientific applications, particularly as a fluorescent probe in biochemical research .
Preparation Methods
The synthesis of 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride involves multiple steps and specific reagents. One common synthetic route includes a condensation reaction to form the target compound, followed by a reaction with hydrochloric acid to obtain the dihydrochloride salt . The reaction conditions typically require controlled temperatures and inert atmospheres to ensure the stability and purity of the final product .
Chemical Reactions Analysis
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and ethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting and analyzing chemical reactions.
Biology: Employed in cell imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride involves its interaction with specific molecular targets, leading to fluorescence. The diethylamino and ethoxy groups play a crucial role in its fluorescent properties by affecting the electronic structure of the compound . The pathways involved include the absorption of light energy, followed by the emission of light at a different wavelength, which is detected as fluorescence .
Comparison with Similar Compounds
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride can be compared with other similar compounds such as:
- Clomiphene Impurity 4
- Enclomiphene Impurity 3
- Ethanone, 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenyl-
These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific fluorescent properties, making it particularly valuable in biochemical research .
Biological Activity
Overview
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride, with the molecular formula C38H46N2O3 and a molecular weight of 578.78 g/mol, is a synthetic compound known for its significant biological activity and fluorescent properties. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential applications in cell imaging and diagnostic assays.
- Molecular Weight : 578.78 g/mol
- CAS Number : 1391054-64-0
- IUPAC Name : 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylamino and ethoxy groups enhance its electronic structure, facilitating fluorescence. This property allows for effective cellular imaging and tracking of biological processes.
Applications in Research
The compound is utilized in various scientific applications:
- Fluorescent Probes : Its fluorescent properties make it suitable for detecting and analyzing chemical reactions.
- Cell Imaging : Employed in visualizing cellular structures and functions, aiding in studies of cellular dynamics.
- Diagnostic Assays : Used in medical diagnostics to detect specific biomolecules.
- Development of Fluorescent Dyes : Contributes to the creation of new fluorescent sensors for industrial applications.
Biological Activity Data
Research indicates that this compound exhibits various biological activities:
Activity Type | Observations |
---|---|
Antimicrobial | Demonstrated effectiveness against certain bacterial strains in preliminary studies. |
Anticancer | Exhibited cytotoxic effects on cancer cell lines in vitro, suggesting potential as an anticancer agent. |
Fluorescent Imaging | Effective for live-cell imaging due to its stability and brightness under UV light. |
Case Studies
- Anticancer Activity : A study involving cancer cell lines showed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Cellular Imaging : In a recent experiment, researchers utilized this compound to visualize the intracellular distribution of proteins tagged with fluorescent markers. The results indicated high specificity and sensitivity, making it a valuable tool for cellular biology.
- Antimicrobial Studies : Preliminary tests conducted on various bacterial strains revealed that this compound inhibited growth effectively at certain concentrations, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other compounds exhibiting similar structures:
Compound Name | Biological Activity | Notes |
---|---|---|
Clomiphene Impurity 4 | Hormonal activity | Used primarily in reproductive health studies. |
Enclomiphene Impurity 3 | Hormonal activity | Similar mechanism but different applications. |
Ethanone Derivatives | Varied biological activities | Often used in synthetic chemistry but less studied biologically. |
Properties
IUPAC Name |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQPDLWUDPCID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-64-0 |
Source
|
Record name | 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.